2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol is an organic compound with the molecular formula C12H17NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it contains a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with an appropriate amine and an alcohol. One common method is the reductive amination of 1,2,3,4-tetrahydronaphthalene with ethanolamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve the desired reduction of the naphthalene ring.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]acetaldehyde or 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]acetone.
Reduction: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethane.
Substitution: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethyl halides.
Scientific Research Applications
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]ethan-1-ol
- 2-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Uniqueness
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)ethanol |
InChI |
InChI=1S/C12H17NO/c14-8-7-13-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,12-14H,5-9H2 |
InChI Key |
HRJJNMVWUVMGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.